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Compound of Interest

Compound Name: 5-Formylsalicylic acid

Cat. No.: B1198217 Get Quote

An In-depth Technical Guide on the Core Chemical Properties, Structure, and Applications of 5-
Formylsalicylic Acid for Researchers, Scientists, and Drug Development Professionals.

Introduction
5-Formylsalicylic acid (5-FSA), systematically known as 5-formyl-2-hydroxybenzoic acid, is a

multifunctional aromatic organic compound. As a derivative of salicylic acid, it incorporates a

formyl (aldehyde) group at the C5 position, bestowing it with unique reactivity and making it a

valuable intermediate in synthetic chemistry.[1] Its molecular architecture, featuring hydroxyl,

carboxylic acid, and aldehyde functional groups, allows for a diverse range of chemical

transformations, including Schiff base formation, esterification, and oxidation/reduction

reactions.[2]

This versatility has established 5-FSA as a key building block in the pharmaceutical industry.

Notably, it is a critical intermediate in the synthesis of Eluxadoline, a medication for the

treatment of irritable bowel syndrome with diarrhea (IBS-D).[2] Furthermore, its derivatives

have been explored for applications such as potent HIV-1 integrase inhibitors.[3] This guide

provides a comprehensive overview of its chemical and physical properties, structural details,

spectroscopic data, and relevant experimental protocols.

Chemical and Physical Properties
5-Formylsalicylic acid is typically a white to light yellow or brownish crystalline powder.[4] It is

soluble in polar organic solvents like alcohols and DMSO, though specific quantitative data is
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sparse.[3][5] The compound is stable under recommended storage conditions (cool, dry, inert

atmosphere).[6]

Quantitative Data Summary
The key physicochemical properties of 5-Formylsalicylic acid are summarized in the table

below for easy reference and comparison.
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Property Value Citation(s)

IUPAC Name
5-formyl-2-hydroxybenzoic

acid
[1]

Synonyms

2-Hydroxy-5-formylbenzoic

acid, 3-Carboxy-4-

hydroxybenzaldehyde

[1][7]

CAS Number 616-76-2 [1]

Molecular Formula C₈H₆O₄ [1]

Molecular Weight 166.13 g/mol [1]

Appearance
White to brownish-yellow

powder/crystal
[6]

Melting Point ~250 °C (with decomposition)

Boiling Point
361.2 °C at 760 mmHg

(Predicted)
[4]

Density ~1.48 - 1.5 g/cm³ (Predicted) [4]

pKa₁ (Carboxylic Acid) 2.67 (Predicted) [4]

pKa₂ (Phenolic Hydroxyl)

Spectrophotometrically

determined, but specific value

not indexed

Flash Point 186.5 °C (Predicted) [4]

Solubility
DMSO (Slightly), Methanol

(Slightly)
[3]

InChI

InChI=1S/C8H6O4/c9-4-5-1-2-

7(10)6(3-5)8(11)12/h1-4,10H,

(H,11,12)

[1]

SMILES
C1=CC(=C(C=C1C=O)C(=O)O

)O
[1]
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Molecular and Crystal Structure
5-Formylsalicylic acid consists of a benzene ring co-substituted by a hydroxyl group at

position 2, a carboxylic acid group at position 1, and a formyl group at position 5. This

arrangement of electron-withdrawing (formyl, carboxyl) and electron-donating (hydroxyl) groups

dictates its chemical reactivity and intermolecular interactions.

The crystal structure of 5-Formylsalicylic acid has been determined and is available in the

Cambridge Crystallographic Data Centre (CCDC) under the deposition number 810018.[1] The

study was published by Lu YB, et al., in Acta Crystallographica Section C in 2010. The

structure reveals that the molecule possesses three effective hydrogen-bond donors/acceptors

that are coplanar with the benzene ring. In the solid state, intermolecular O—H⋯O hydrogen

bonds, along with weaker C—H⋯O interactions, link the molecules to form planar sheets.

Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of 5-Formylsalicylic
acid. Below are the key spectral data.

NMR Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. Data

is typically acquired in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment Citation(s)

11.7 (approx.) br s - -OH, -COOH [8]

9.91 s - H (aldehyde) [8]

8.37 d 2.1 H-6 [8]

8.02 dd 8.6, 2.1 H-4 [8]

| 7.15 | d | 8.6 | H-3 |[8] |

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b1198217?utm_src=pdf-body
https://www.benchchem.com/product/b1198217?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/5-Formylsalicylic-acid
https://www.benchchem.com/product/b1198217?utm_src=pdf-body
https://www.benchchem.com/product/b1198217?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_616-76-2_IR1.htm
https://www.chemicalbook.com/SpectrumEN_616-76-2_IR1.htm
https://www.chemicalbook.com/SpectrumEN_616-76-2_IR1.htm
https://www.chemicalbook.com/SpectrumEN_616-76-2_IR1.htm
https://www.chemicalbook.com/SpectrumEN_616-76-2_IR1.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Citation(s)

191.8 C (aldehyde, C=O) [8]

171.5 C (carboxylic acid, C=O) [8]

162.7 C-2 (C-OH) [8]

136.9 C-4 [8]

131.5 C-6 [8]

129.8 C-5 (C-CHO) [8]

118.8 C-3 [8]

| 115.1 | C-1 (C-COOH) |[8] |

Infrared (IR) Spectroscopy
The IR spectrum, typically obtained using a KBr pellet, shows characteristic absorption bands

for its functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Strong, Broad O-H stretch (Carboxylic acid)

~3200 Medium, Broad O-H stretch (Phenol)

~1680 Strong C=O stretch (Carboxylic acid)

~1660 Strong C=O stretch (Aldehyde)

~1600, ~1480 Medium C=C stretch (Aromatic ring)

~1220 Strong
C-O stretch

(Phenol/Carboxylic)

~850 Medium C-H bend (Aromatic oop)
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UV-Vis Spectroscopy
The electronic absorption spectrum of 5-FSA has been studied in various solvents. The

spectrum is characterized by absorption bands corresponding to π → π* transitions within the

aromatic system and n → π* transitions associated with the carbonyl groups. The exact λ_max

values are solvent-dependent due to solute-solvent interactions.

Experimental Protocols
Detailed methodologies for the synthesis and analysis of 5-Formylsalicylic acid are crucial for

researchers.

Synthesis via Duff Reaction
The formylation of salicylic acid to produce a mixture of 3-formyl and 5-formyl isomers is

commonly achieved via the Duff reaction. The 5-formyl isomer can be separated based on its

lower solubility in hot water.

Materials:

Salicylic acid

Hexamethylenetetramine (HMTA)

Glacial acetic acid

Hydrochloric acid (HCl), concentrated

Deionized water

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, combine salicylic acid (1.0 eq) and hexamethylenetetramine (2.0 eq).

Solvent Addition: Add glacial acetic acid to the flask to serve as the solvent and catalyst

(approx. 5-10 mL per gram of salicylic acid).
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Reflux: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.

Maintain the reflux for 8-10 hours. The reaction progress can be monitored by Thin-Layer

Chromatography (TLC).

Hydrolysis: After the reflux period, cool the mixture to room temperature. Slowly and carefully

add a 1:1 solution of concentrated HCl and water to the stirred mixture to hydrolyze the

intermediate imine. An exothermic reaction will occur. Continue stirring for 1-2 hours.

Product Isolation: A precipitate containing a mixture of 3-formylsalicylic acid and 5-
formylsalicylic acid will form. Collect the solid by vacuum filtration and wash with cold

water.

Purification: Transfer the crude solid to a beaker with deionized water and heat to boiling. 5-
Formylsalicylic acid is significantly less soluble in hot water than the 3-formyl isomer. Filter

the hot suspension to isolate the purified 5-formylsalicylic acid as a solid. The filtrate can

be cooled to crystallize the 3-formyl isomer.

Drying: Dry the purified 5-formylsalicylic acid product in a vacuum oven.

Workflow for Synthesis and Purification of 5-Formylsalicylic Acid
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Caption: Experimental workflow for the synthesis and purification of 5-FSA.
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HPLC Method for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the

purity of 5-Formylsalicylic acid and related compounds.

Chromatographic Conditions:

Instrument: HPLC system with UV-Vis or Diode-Array Detector (DAD).

Column: C18 reverse-phase column (e.g., Agilent ZORBAX, Waters Symmetry), 4.6 x 250

mm, 5 µm particle size.

Mobile Phase A: Water with 0.1% Orthophosphoric Acid.

Mobile Phase B: Acetonitrile.

Gradient:

0-2 min: 5% B

2-15 min: Linear gradient from 5% to 70% B

15-18 min: Hold at 70% B

18-20 min: Return to 5% B

20-25 min: Re-equilibration at 5% B

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: 237 nm.

Injection Volume: 10 µL.

Sample Preparation: Dissolve a precisely weighed sample (approx. 1 mg/mL) in a diluent

such as a 50:50 mixture of acetonitrile and water.
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Application in Drug Development: Eluxadoline
A primary application of 5-FSA is as a precursor for the synthesis of Eluxadoline, an oral

medication for IBS-D.[2] Eluxadoline functions as a locally-acting, mixed opioid receptor

modulator in the gastrointestinal tract. Its mechanism involves simultaneous agonism at mu (µ)

and kappa (κ) opioid receptors, and antagonism at the delta (δ) opioid receptor.[9]

µ-Opioid Receptor (MOR) Agonism: Activation of MOR in the enteric nervous system

reduces intestinal motility and visceral pain, addressing diarrhea and abdominal discomfort.

[1]

κ-Opioid Receptor (KOR) Agonism: Activation of KOR is also believed to contribute to

visceral analgesia.

δ-Opioid Receptor (DOR) Antagonism: The antagonism at DOR mitigates some of the

negative side effects of MOR activation, such as severe constipation and rebound

hypermotility, and may enhance the analgesic effect.

This multi-receptor activity provides a targeted therapeutic effect on gut function and sensation

with reduced central nervous system side effects due to its limited systemic absorption.[1]

Signaling Pathway for Eluxadoline in the Enteric Nervous System
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Caption: Mechanism of action of Eluxadoline on enteric opioid receptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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